molecular formula C22H30N6O4 B2902238 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 879071-15-5

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2902238
CAS No.: 879071-15-5
M. Wt: 442.52
InChI Key: ADHSRAUPOFTTSK-UHFFFAOYSA-N
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Description

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its purine core, which is substituted with a piperazine ring, a hydroxypropyl group, and an ethylphenoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine core.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group is attached through an alkylation reaction, using a hydroxypropyl halide as the alkylating agent.

    Incorporation of the Ethylphenoxy Group: The ethylphenoxy group is introduced via an etherification reaction, where an ethylphenol derivative reacts with the hydroxypropyl-substituted purine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions, particularly at the purine core, leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Introduction of various functional groups onto the piperazine ring or ethylphenoxy group.

Scientific Research Applications

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 3-(4-Ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-4-15-6-5-7-17(12-15)32-14-16(29)13-28-18-19(25(2)22(31)26(3)20(18)30)24-21(28)27-10-8-23-9-11-27/h5-7,12,16,23,29H,4,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHSRAUPOFTTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCNCC4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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